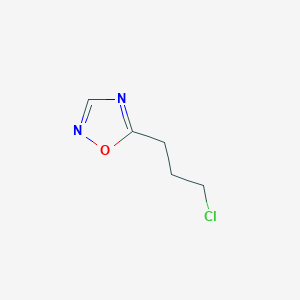

5-(3-Chloropropyl)-1,2,4-oxadiazole

Description

Significance of Heterocyclic Compounds in Advanced Chemical Disciplines

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to numerous scientific disciplines, particularly medicinal chemistry and biochemistry. chemsigma.com These compounds are integral to the structure of many biologically essential molecules, including DNA, hemoglobin, vitamins, and hormones. nih.govontosight.ai It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their critical role in modern drug development. bldpharm.com

The significance of heterocycles in medicinal chemistry stems from their ability to serve as versatile scaffolds for the design of new therapeutic agents. niscpr.res.in The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into a ring structure can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, polarity, and hydrogen bonding capacity. bldpharm.com These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. bldpharm.com Consequently, heterocyclic compounds are prominent in drugs targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders. ontosight.ainiscpr.res.in The continuous exploration of new synthetic methodologies provides access to a vast and diverse range of functionalized heterocycles, further expanding their application in the pursuit of novel and more effective pharmaceuticals. bldpharm.com

The 1,2,4-Oxadiazole (B8745197) Scaffold: A Versatile Motif in Contemporary Chemical Investigations

Among the vast family of heterocyclic compounds, the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered considerable attention as a "privileged" scaffold in medicinal chemistry. nih.govorganic-chemistry.org First synthesized in 1884, the 1,2,4-oxadiazole ring has proven to be a versatile framework for the development of new drugs due to its unique bioisosteric properties and broad spectrum of biological activities. nih.gov It is often used as a bioisostere for amide and ester groups, offering improved metabolic stability. achemblock.com

The 1,2,4-oxadiazole nucleus is a key component in a variety of compounds that have been investigated for numerous therapeutic applications. nih.govnih.gov Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, antiviral, and anticonvulsant activities. nih.govachemblock.com This versatility has led to the development of commercially available drugs incorporating the 1,2,4-oxadiazole moiety. nih.gov The interest in the biological applications of 1,2,4-oxadiazoles has grown significantly in recent years, with a substantial increase in related scientific publications. nih.gov Beyond pharmaceuticals, the 1,2,4-oxadiazole scaffold is also being explored in agrochemistry for the development of new pesticides. nih.gov

Research Focus on 5-(3-Chloropropyl)-1,2,4-Oxadiazole and Related Derivatives

The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules. While detailed research on this particular compound is limited, its structural framework is the basis for a variety of derivatives that are the subject of ongoing scientific investigation. The primary focus of this research has been the synthesis and evaluation of derivatives where the 3-position of the 1,2,4-oxadiazole ring is substituted with various chemical groups.

These derivatives are being explored for a range of potential applications, from therapeutic agents to materials science. For instance, research into 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives has led to the discovery of a new class of inhibitors for the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Other studies have focused on creating 1,2,4-oxadiazole derivatives with antimicrobial properties for treating gastrointestinal pathogens. ijpsjournal.com The synthesis of these derivatives often involves multi-step processes, starting from simpler, commercially available building blocks. nih.gov The ongoing investigation into these and other related compounds highlights the continued importance of the this compound scaffold in the development of new and innovative chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloropropyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSOMCDAPVQZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 3 Chloropropyl 1,2,4 Oxadiazole

Electrophilic and Nucleophilic Substitution Reactions of the Chloropropyl Chain

The aliphatic side chain of 5-(3-chloropropyl)-1,2,4-oxadiazole is the primary site for substitution reactions. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the terminal carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution: This is the most prominent reaction pathway for the chloropropyl chain. The chloride ion is a good leaving group, facilitating its displacement by a wide range of nucleophiles. This reaction is fundamental for the elaboration of the side chain and the synthesis of more complex derivatives. While specific studies on this compound are not extensively detailed in the literature, the reactivity is analogous to other chloroalkyl-substituted heterocycles. For instance, reactions of similar compounds with chloroacetyl chloride can lead to chloroacetamide intermediates, which are then converted to azidoacetamides using sodium azide. researchgate.net This highlights the utility of the chloroalkyl moiety as a precursor for introducing nitrogen-containing functional groups.

Common nucleophilic substitution reactions would involve reagents such as:

Amines: To form secondary or tertiary amines.

Azides: To introduce the azido (B1232118) group, a precursor for amines or triazoles.

Thiols: To generate thioethers.

Cyanides: For chain extension and introduction of a nitrile group.

Hydroxides/Alkoxides: To form alcohols or ethers.

Electrophilic Substitution: Electrophilic substitution reactions on the saturated alkyl chain are not a feasible or commonly observed pathway. The C-H bonds of the propyl group are generally unreactive towards electrophiles under standard conditions.

Table 1: Potential Nucleophilic Substitution Reactions of the Chloropropyl Chain

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | 5-(3-Aminopropyl)-1,2,4-oxadiazole |

| Azide | NaN₃ | 5-(3-Azidopropyl)-1,2,4-oxadiazole |

| Thiolate | R-SH / Base | 5-(3-Thioether)-1,2,4-oxadiazole |

| Cyanide | NaCN | 5-(3-Cyanopropyl)-1,2,4-oxadiazole |

| Hydroxide | NaOH | 5-(3-Hydroxypropyl)-1,2,4-oxadiazole |

Ring Transformations and Rearrangement Studies of the Oxadiazole Core

The 1,2,4-oxadiazole (B8745197) ring, while aromatic, has a relatively low level of aromaticity and contains a labile O-N bond, making it prone to various rearrangement and ring-transformation reactions, often induced thermally or photochemically. chim.itnih.gov These transformations typically lead to the formation of other, more stable heterocyclic systems.

Thermal Rearrangements:

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal process involving an internal nucleophilic substitution. chim.it It requires a side chain with a nucleophilic atom (Z) at a suitable position to attack the electrophilic N(2) atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond and formation of a new heterocycle. chim.it For example, 3-acyl-1,2,4-oxadiazole hydrazones can rearrange into 1,2,3-triazoles. chim.it

ANRORC Reactions: Some 1,2,4-oxadiazole derivatives can undergo Nucleophilic Addition with subsequent Ring Opening and Ring Closure (ANRORC) reactions. For instance, 3-carbonyl-1,2,4-oxadiazoles react with hydrazine (B178648) to produce triazines. chim.it

Photochemical Rearrangements: Irradiation of 1,2,4-oxadiazoles can induce the cleavage of the O-N bond, generating reactive intermediates that can rearrange into various products. chim.itnih.gov Depending on the substituents and reaction conditions, different pathways can be followed:

Ring Contraction-Ring Expansion (RCE): This route has been observed for 3-amino-1,2,4-oxadiazoles, which rearrange to 1,3,4-oxadiazoles under basic conditions. chim.it

Internal-Cyclization Isomerization (ICI): This pathway can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.it

Other Rearrangements:

Base-Induced Rearrangement: Certain derivatives, such as N-(5-R-1,2,4-oxadiazol-3-yl)-N′-phenylureas, have been shown to rearrange into 1,2,4-triazolin-5-ones in the presence of a base. rsc.org

Ring Transformation to Pyrazolines: 3-(2-Aminoethyl)-1,2,4-oxadiazoles can undergo thermal ring transformation to yield 3-amino-2-pyrazolines. st-andrews.ac.uk

Acid-Induced Ring Cleavage: In the presence of strong acids, the 1,2,4-oxadiazole ring can undergo cleavage, as observed during attempts to synthesize bis(trinitroethyl)-substituted 3,5-diamino-1,2,4-oxadiazole. rsc.org

Table 2: Summary of Rearrangement Types for the 1,2,4-Oxadiazole Core

| Condition | Rearrangement Type | Initial Reactant Feature | Resulting Heterocycle |

| Thermal | Boulton-Katritzky | Side chain with nucleophilic atom | Various (e.g., 1,2,3-Triazole) |

| Thermal | ANRORC | 3-Carbonyl substituent | Triazinone, Oxadiazine |

| Photochemical | RCE / ICI | 3-Amino or 3-Alkenoxy group | 1,3,4-Oxadiazole (B1194373), Isomeric 1,2,4-Oxadiazole |

| Base | Base-Induced | 3-Ureido substituent | 1,2,4-Triazolin-5-one |

| Acid | Ring Cleavage | Ring N atoms | Acyclic products |

Functionalization Strategies for 1,2,4-Oxadiazole Derivatives

Functionalization of the 1,2,4-oxadiazole scaffold is crucial for modulating its physicochemical and biological properties. Strategies can target either the substituents attached to the ring or the ring itself.

Functionalization via Side-Chain Modification: For this compound, the most direct functionalization strategy involves the nucleophilic displacement of the chloride on the C5 side chain, as detailed in Section 3.1. This approach allows for the introduction of a wide array of functional groups, making it a key method for creating libraries of derivatives. nih.gov

Functionalization of the Heterocyclic Ring:

Metalation: Direct C-H functionalization of the oxadiazole ring is a powerful modern strategy. The use of sterically hindered magnesium or zinc bases, such as TMPMgCl·LiCl or TMPZnCl·LiCl, allows for regioselective metalation of the ring under mild conditions. acs.orgresearchgate.net The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new substituents. acs.orgresearchgate.net While this has been demonstrated more for 1,3,4-oxadiazoles and 1,2,4-triazoles, the principles are applicable to the 1,2,4-oxadiazole system.

Synthesis-Functionalization: One-pot strategies that combine the synthesis of the oxadiazole ring with its subsequent functionalization are highly efficient. acs.org For example, a 1,3,4-oxadiazole can be formed from a carboxylic acid and then undergo a C-H arylation in the same pot. acs.org Similar strategies can be envisioned for 1,2,4-oxadiazoles, often built from amidoximes and carboxylic acids or their derivatives. organic-chemistry.orgnih.gov

Modification of Ring Substituents: In more complex 1,2,4-oxadiazoles, functional groups on other substituents can be modified. For example, the introduction of electron-withdrawing groups (EWG) or electron-donating groups (EDG) onto an aryl ring at the C3 or C5 position has been shown to significantly influence the molecule's properties. nih.govnih.gov

Table 3: Overview of Functionalization Strategies for 1,2,4-Oxadiazole Derivatives

| Strategy | Target | Reagents | Outcome |

| Nucleophilic Substitution | C5-Alkyl Chain | Amines, Azides, Thiols, etc. | Diverse C5-functionalized derivatives |

| C-H Metalation | C-H bond on the ring | TMP-metal bases, then Electrophiles | Introduction of new ring substituents |

| Cyclization-Functionalization | Precursor molecules | Amidoxime (B1450833) + Acylating agent | Formation of a substituted ring |

| Substituent Modification | Aryl groups on ring | Standard aromatic chemistry (e.g., nitration) | Modified electronic properties |

Investigating Reactivity Towards Various Reagents and Conditions

Reactivity of the Chloropropyl Chain:

Towards Nucleophiles: As established, the terminal carbon of the propyl chain is highly electrophilic and will readily react with a host of nucleophiles (amines, thiols, cyanides, etc.) under mild to moderate conditions to displace the chloride. researchgate.net This is generally the most facile reaction for this molecule.

Reactivity of the 1,2,4-Oxadiazole Core:

Towards Nucleophiles and Electrophiles: The ring itself exhibits dual character. The N(3) atom is considered nucleophilic, while the C(3) and C(5) carbon atoms are electrophilic. chim.it This allows for potential reactions with strong electrophiles at the nitrogen or strong nucleophiles at the carbon atoms, though the latter often leads to ring opening.

Towards Reducing Agents: The O-N bond can be cleaved under reductive conditions, leading to the opening of the heterocyclic ring. chim.it

Towards Acids and Bases: The ring can be susceptible to cleavage under strong acidic conditions. rsc.org Specific derivatives may undergo rearrangement in the presence of bases. rsc.org

Towards Heat and Light: The oxadiazole core is known to undergo significant rearrangement reactions when subjected to thermal or photochemical energy, leading to the formation of isomeric heterocycles. chim.itnih.gov

In a competitive scenario, mild nucleophilic conditions would likely result in substitution on the chloropropyl chain without affecting the oxadiazole ring. Conversely, harsh conditions such as high heat, UV irradiation, or strong acids would likely trigger transformations involving the heterocyclic core itself.

Table 4: Reactivity Profile of this compound

| Reagent/Condition | Reactive Site | Expected Reaction Type |

| Nucleophiles (e.g., R₂NH, RS⁻) | Chloropropyl Chain | Nucleophilic Substitution (SN2) |

| Strong Acids (e.g., conc. HCl) | Oxadiazole Ring (N atoms) | Protonation, potential Ring Cleavage |

| Strong Bases (under harsh conditions) | Oxadiazole Ring | Potential Rearrangement |

| Reducing Agents (e.g., H₂/Pd) | Oxadiazole Ring (O-N bond) | Reductive Ring Opening |

| Heat (Thermal) | Oxadiazole Core | Ring Transformation / Rearrangement |

| UV Light (Photochemical) | Oxadiazole Core | Ring Transformation / Rearrangement |

Advanced Characterization Techniques in 5 3 Chloropropyl 1,2,4 Oxadiazole Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure and functional groups present in 5-(3-Chloropropyl)-1,2,4-oxadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1,2,4-oxadiazole (B8745197) derivatives, the chemical shifts of protons are influenced by the substituents on the ring. researchgate.netresearchgate.net In the case of this compound, specific signals corresponding to the protons of the chloropropyl chain are expected. These would include multiplets for the methylene (B1212753) groups adjacent to the oxadiazole ring and the chlorine atom, as well as the central methylene group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atoms of the 1,2,4-oxadiazole ring typically appear at distinct chemical shifts, with C3 and C5 resonating in the range of δ 167-176 ppm. researchgate.netresearchgate.net The carbons of the 3-chloropropyl substituent would also exhibit characteristic signals. The carbon attached to the chlorine atom would be shifted downfield due to the electronegativity of the halogen. The chemical shifts of the oxadiazole ring carbons are sensitive to the nature of the substituents. researchgate.netscispace.com

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C3 | - | ~168 |

| C5 | - | ~175 |

| CH₂ (adjacent to oxadiazole) | Triplet | ~28 |

| CH₂ (central) | Multiplet | ~30 |

| CH₂ (adjacent to Cl) | Triplet | ~43 |

| H (on CH₂ adjacent to oxadiazole) | ~3.1 | - |

| H (on central CH₂) | ~2.2 | - |

| H (on CH₂ adjacent to Cl) | ~3.7 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Elucidation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various bonds within the structure.

Key expected vibrational frequencies include:

C=N stretching: Typically observed in the region of 1600-1650 cm⁻¹. mdpi.com

C-O-C stretching (in the oxadiazole ring): Usually appears around 1230 cm⁻¹. ijcce.ac.ir

C-H stretching (aliphatic): Strong absorptions are expected in the 2850-2960 cm⁻¹ range. libretexts.org

C-Cl stretching: This vibration is generally found in the 600-800 cm⁻¹ region.

The presence and position of these bands provide confirmatory evidence for the structure of the synthesized compound. nih.govnih.gov

Mass Spectrometry (MS, HRMS, EIMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound.

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound (C₅H₇ClN₂O), the expected molecular weight is approximately 146.5 g/mol . The fragmentation pattern observed in the mass spectrum can also provide structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.comnih.gov This is particularly useful to distinguish between compounds with the same nominal mass but different elemental compositions. The high resolving power of instruments like Orbitrap and time-of-flight (ToF) analyzers enables precise mass assignments, often with an error of less than 5 ppm. nih.gov

Electron Ionization Mass Spectrometry (EIMS): This technique involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation and identification. ijcce.ac.ir

Table 2: Predicted Mass Spectrometry Data for this compound and its Derivatives

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 5-(3-chloropropyl)-3-phenyl-1,2,4-oxadiazole | C₁₁H₁₁ClN₂O | 222.05598 |

| 5-(3-chloropropyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | C₁₂H₁₂ClFN₂O | 254.06223 |

| 4-[5-(3-chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine | C₁₀H₁₀ClN₃O | 223.05124 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The 1,2,4-oxadiazole ring system exhibits characteristic UV absorption bands. The position and intensity of these bands can be influenced by the substituents attached to the ring. researchgate.net While not as structurally informative as NMR or MS for this specific compound, UV-Vis spectroscopy can be used to study the electronic properties and conjugation within related and more complex 1,2,4-oxadiazole derivatives. nih.govmaterialsciencejournal.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. ijcce.ac.ir Different solvent systems can be employed to achieve optimal separation of the desired compound from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. Reverse-phase HPLC, using columns like C18, is commonly employed for the analysis of organic molecules like 1,2,4-oxadiazole derivatives. sielc.com By developing a suitable method, the purity of this compound can be accurately determined.

Crystallographic Analysis for Molecular Structure Elucidation (e.g., in protein-ligand complexes)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. While obtaining a single crystal of this compound itself may be challenging, crystallographic analysis becomes particularly important when this compound or its derivatives are bound to a biological target, such as a protein.

Protein-Ligand Crystallography: In drug discovery, X-ray crystallography is used to visualize how a ligand, potentially derived from this compound, binds to the active site of a protein. nih.govacs.org This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Computational Chemistry and Theoretical Investigations of 5 3 Chloropropyl 1,2,4 Oxadiazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting the stability, reactivity, and other electronic properties of compounds like 5-(3-Chloropropyl)-1,2,4-oxadiazole. DFT calculations can optimize the ground-state geometry of the molecule and compute various reactivity descriptors. nih.govresearchgate.net

Detailed research findings from DFT studies on related 1,3,4-oxadiazole (B1194373) derivatives have shown the utility of this approach. mdpi.com The method involves using functionals like B3LYP with a specific basis set to accurately calculate vibrational spectra and electronic properties. mdpi.com Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For oxadiazole derivatives, MEP investigations have revealed that the oxadiazole ring can provide favorable sites for electrophilic attack, which can be advantageous for biological activity. nih.govresearchgate.net

Table 1: Examples of Electronic Properties Calculated via DFT for Oxadiazole Derivatives Note: The following data is for illustrative 1,3,4-oxadiazole derivatives, not this compound.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) |

| 1a | -7.15 | -1.98 | 5.17 | 6.64 |

| 2a | -7.78 | -3.01 | 4.77 | 7.15 |

| 3a | -6.89 | -2.01 | 4.88 | 6.43 |

| 5a | -6.78 | -2.11 | 4.67 | 6.32 |

| This table is generated based on data from studies on various 1,3,4-oxadiazole scaffolds to illustrate the type of information obtained from DFT calculations. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in structure-based drug design for understanding how a compound like this compound might interact with a specific biological target. The process involves preparing 3D structures of both the ligand and the target protein, often removing water molecules and adding hydrogen atoms to the protein structure. nih.gov

The simulation then places the ligand into the active site of the protein and calculates a "docking score," which estimates the binding affinity. Lower negative scores typically indicate stronger, more favorable binding. najah.edu Studies on various oxadiazole derivatives have demonstrated their potential to interact with targets like the epidermal growth factor receptor (EGFR) tyrosine kinase domain. nih.gov For instance, in a study of 1,3,4-oxadiazole derivatives targeting EGFR, the nitrogen atoms of the oxadiazole ring were frequently observed forming hydrogen bonds with key amino acid residues like Met769 in the active site. nih.gov These simulations provide crucial insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. najah.edu

Table 2: Example Docking Scores of Oxadiazole Derivatives Against a Protein Target Note: The following data is for illustrative 2,5-disubstituted 1,3,4-oxadiazole derivatives targeting the EGFR tyrosine kinase domain (PDB: 1M17) and is not specific to this compound.

| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| IIb | -7.57 | Met769, Thr766 |

| IIc | -7.19 | Met769, Gln767 |

| IIe | -7.89 | Gln767, Met769, Thr766 |

| This table is based on findings from research on similar compound classes to show representative data from molecular docking studies. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. fiveable.meijnrd.org This approach is used to predict the activity of new or untested compounds, thereby streamlining the drug discovery process. wikipedia.org QSAR models are built by first calculating a set of "predictors" or "molecular descriptors" for a series of compounds with known activities. wikipedia.org These descriptors quantify various physicochemical, electronic, or structural features of the molecules.

The fundamental principle is that structurally similar molecules are likely to exhibit similar biological properties. slideshare.net Methodologies can be broadly categorized:

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as molecular weight, refractivity, and topological indices. nih.gov

3D-QSAR: This more advanced method considers the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) examine the steric and electrostatic fields surrounding the aligned molecules to build a predictive model. wikipedia.orgslideshare.net

The development of a QSAR model involves selecting a training set of molecules, calculating relevant descriptors, building a mathematical relationship using statistical methods (e.g., multiple linear regression, partial least squares), and validating the model's predictive power. fiveable.meslideshare.net For oxadiazole derivatives, QSAR studies have been employed to understand how different substituents affect their antioxidant or other biological activities. nih.govresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects and reactivity |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient) | Indicates the lipophilicity of the molecule |

| Topological | Connectivity indices | Describes the atomic connectivity within the molecule |

| This table lists general descriptors commonly applied in QSAR modeling. ijnrd.orgslideshare.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the atomic-level movements of a system over time, providing insights into the stability of a ligand-protein complex, conformational changes, and the thermodynamics of binding. dntb.gov.ua These simulations are computationally intensive but yield a deeper understanding of the binding event.

For a flexible molecule like this compound, MD simulations can be used for conformational analysis to determine the most stable shapes (conformers) the molecule adopts in a specific environment, such as in aqueous solution. nih.gov When applied to a ligand-receptor complex, MD simulations can confirm the stability of the interactions predicted by docking. najah.edu Researchers analyze the trajectory of the simulation to see if the ligand remains securely in the binding pocket and if key interactions (like hydrogen bonds) are maintained over time. najah.edu

Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA). najah.edu These calculations provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Table 4: Example Binding Free Energy Calculations from MD Simulations Note: This data is from a study on transthyretin ligands and is presented to illustrate the type of results obtained from MD simulations, not for this compound.

| Ligand ID | Binding Free Energy (ΔGbinding kcal/mol) |

| AG10 | -10.3 |

| TKS14 | -18.0 |

| D4 | -21.4 |

| This table is based on findings from research on different compounds to show representative data from MD simulation studies. mdpi.com |

Reaction Path Search Methods and Mechanistic Modeling

Understanding the mechanism by which a molecule is formed is crucial for optimizing its synthesis. Reaction path search methods are computational techniques used to explore the potential energy surface of a chemical reaction, identifying reactants, products, and the transition states that connect them. chemrxiv.org These methods have become essential for elucidating complex reaction mechanisms.

Modern approaches often involve a two-step process. First, a global optimization algorithm, such as one based on the Artificial Bee Colony (ABC) technique, is used to identify the most stable, low-energy structures for the reactants and products. chemrxiv.org In the second step, other methods, including machine learning algorithms, can be applied to predict the transition state structures that represent the energy barrier of the reaction pathway. By determining the energetics of the entire reaction network, researchers can predict the most likely pathway for the formation of a target compound like this compound. This knowledge can guide synthetic chemists in selecting optimal reaction conditions and catalysts. chemrxiv.org

Exploration of Research Applications of 5 3 Chloropropyl 1,2,4 Oxadiazole Derivatives in Advanced Sciences

Applications in Medicinal Chemistry Research (Mechanism-Focused)

Research into 1,2,4-oxadiazole (B8745197) derivatives is predominantly focused on their mechanisms of action at the molecular level. Scientists explore how these compounds bind to and modulate the function of key proteins, providing insights for the development of targeted therapeutic agents.

Enzyme Inhibition and Receptor Modulation Mechanisms

The 1,2,4-oxadiazole nucleus is a fundamental component in the design of molecules that can selectively inhibit enzymes or modulate receptors. Its rigid structure and potential for hydrogen bonding and other non-covalent interactions make it an effective pharmacophore for engaging with the active or allosteric sites of proteins. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in multiple cellular processes, and its dysregulation is linked to conditions like Alzheimer's disease and diabetes. nih.govnih.gov Inhibition of GSK-3β is a major focus of drug discovery. nih.gov A series of novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives has been designed and evaluated for GSK-3β inhibition. nih.gov

In one study, compound 10b emerged as a highly potent inhibitor of GSK-3β. nih.gov This compound also demonstrated the ability to reduce Aβ-induced Tau hyperphosphorylation at the cellular level, a direct consequence of GSK-3β inhibition. nih.gov The research highlighted the potential of the 1,2,4-oxadiazole scaffold in creating dual-potency compounds, with some derivatives showing both GSK-3β inhibition and anti-neuroinflammatory effects. nih.gov

Table 1: GSK-3β Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | GSK-3β IC50 (µM) |

|---|---|

| 5e | 1.52 |

| 10b | 0.19 |

Data sourced from a study on 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. unipi.it Certain isoforms, particularly the membrane-bound hCA IX and hCA XII, are overexpressed in various tumors and are linked to cancer progression, making them key therapeutic targets. nih.govresearchgate.net

Derivatives of 1,2,4-oxadiazole containing a primary sulfonamide group have been extensively studied as CA inhibitors. nih.gov These compounds have shown remarkable potency and selectivity, particularly for the cancer-related isoforms hCA IX and XII. unipi.itnih.gov Research has demonstrated that by modifying the periphery of the 1,2,4-oxadiazole ring, it is possible to achieve subnanomolar inhibition of hCA IX. nih.gov For instance, one of the most active compounds reported, a 1,2,4-oxadiazole derivative, exhibited a Kᵢ value of 89 pM against hCA IX. mdpi.com Molecular modeling studies have helped to rationalize the structure-activity relationships, guiding the design of even more potent and selective inhibitors. nih.gov

Table 2: Inhibitory Activity (Kᵢ) of a 1,2,4-Oxadiazole Derivative Against Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Kᵢ) |

|---|---|

| hCA I | >10000 nM |

| hCA II | 0.75 nM |

| hCA IX | 0.089 nM (89 pM) |

| hCA XII | 4.5 nM |

Data represents compound 16a from a study on diverse 1,2,4-oxadiazole derivatives. mdpi.com

Apoptosis, or programmed cell death, is a crucial process for removing damaged cells, and its dysregulation is a hallmark of cancer. Caspases are a family of proteases that are central to executing the apoptotic program. nih.gov The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to induce apoptosis in cancer cells. mdpi.com

A novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids was investigated for their ability to induce apoptosis. Research findings indicated that lead compounds from this series, such as 7j , 7k , and 7l , promote apoptosis by activating key initiator (caspase-8) and executioner (caspase-3) caspases. nih.gov Furthermore, these compounds were shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, effectively shifting the cellular balance towards cell death. nih.gov For example, compound 7l increased the level of Bax by 40-fold compared to untreated cells. nih.gov These results suggest that such 1,2,4-oxadiazole hybrids trigger the extrinsic and intrinsic apoptotic pathways.

Table 3: Apoptotic Activity of 1,2,4-Oxadiazole Hybrids in A-594 Cancer Cells

| Compound | Caspase-3 Activation (Fold Increase) | Bax Protein Induction (Fold Increase) | Bcl-2 Protein Level (Fold Reduction) |

|---|---|---|---|

| 7j | 7 | 32 | 5 |

| 7k | 9 | 34 | 6 |

| 7l | 12 | 40 | 8 |

| Staurosporine (Control) | 8 | 32 | Not Reported |

Data sourced from a study on 1,2,3-triazole/1,2,4-oxadiazole hybrids. nih.gov

Receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) are critical regulators of cell proliferation, survival, and angiogenesis. Their aberrant activation is a common driver of cancer growth, making them prime targets for anticancer therapies. sci-hub.senih.govtandfonline.com

The 1,2,4-oxadiazole scaffold has been successfully used to develop potent inhibitors of these kinases. In some studies, 1,3,4-oxadiazole (B1194373) derivatives were found to be selective inhibitors of VEGFR-2 over EGFR. nih.govnih.gov For instance, compound 7j (a 1,3,4-oxadiazole) was identified as a potent VEGFR-2 inhibitor with a predicted IC50 of 0.009 µM, while showing much weaker binding to EGFR. nih.govnih.gov

In other research, hybrid molecules containing the 1,2,4-oxadiazole ring were developed as dual inhibitors of both EGFR and VEGFR-2. nih.gov Additionally, certain 1,2,4-oxadiazole derivatives have been identified as specific EGFR inhibitors, with compounds 7a , 7b , and 7m showing activity against both wild-type and mutant forms of EGFR. scienceopen.com These studies demonstrate the versatility of the oxadiazole core in designing both selective and multi-targeted kinase inhibitors.

Table 4: Inhibitory Activity of Oxadiazole Derivatives Against EGFR and VEGFR-2

| Compound | Target(s) | IC50 (nM) | Cell Line |

|---|---|---|---|

| 7j (1,2,3-triazole/1,2,4-oxadiazole) | EGFR | 30 | A-549 |

| VEGFR-2 | 40 | A-549 | |

| 7k (1,2,3-triazole/1,2,4-oxadiazole) | EGFR | 20 | A-549 |

| VEGFR-2 | 30 | A-549 | |

| 7l (1,2,3-triazole/1,2,4-oxadiazole) | EGFR | 10 | A-549 |

| VEGFR-2 | 20 | A-549 | |

| 7m (1,2,4-oxadiazole) | EGFRwt | <10,000 | Kinase Assay |

Data sourced from multiple studies on oxadiazole derivatives. nih.govscienceopen.com

Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), play a vital role in regulating acetylcholine (B1216132) levels in the nervous system. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov

Several series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.gov In one study, derivatives were designed based on the structure of the known AChE inhibitor donepezil. This work led to the identification of compounds with high potency and selectivity for BuChE. nih.gov Notably, compound 6n showed an IC50 value of 5.07 µM for BuChE with a selectivity index greater than 19.72 over AChE. nih.gov Docking studies revealed that this compound fits well into the active site of the BuChE enzyme. nih.gov Other research has focused on developing 1,2,4-oxadiazole derivatives as AChE inhibitors, with structure-activity relationship studies indicating that a benzyl (B1604629) moiety at position 3 of the oxadiazole ring enhances inhibitory activity. nih.gov

Table 5: Cholinesterase Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BuChE) |

|---|---|---|---|

| 6n | 5.07 | >100 | >19.72 |

| Donepezil (Control) | 6.53 | 0.024 | 0.0037 |

Data sourced from a study on 1,2,4-oxadiazole derivatives as selective BuChE inhibitors. nih.gov

Modulation of Cellular Pathways and Molecular Targets

The therapeutic potential of 1,2,4-oxadiazole derivatives extends to the modulation of complex cellular pathways implicated in a range of human diseases, from neurodegeneration to cancer.

Neuroinflammation and oxidative stress are key contributors to the pathology of neurodegenerative diseases such as Alzheimer's disease. nih.gov The 1,2,4-oxadiazole scaffold is a feature in several neuroprotective and anti-Alzheimer's drug candidates. nih.govnih.gov These compounds exert their effects through various mechanisms, including the inhibition of cholinesterases and monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism and oxidative stress. nih.gov For example, certain 3,5-disubstituted-1,2,4-oxadiazole derivatives have demonstrated multifunctional anti-Alzheimer's potential, with some showing potent inhibition of acetylcholinesterase (AChE) and others exhibiting significant MAO-B inhibitory activity. nih.govvensel.org Specifically, compounds have been identified that are more potent than the reference drug biperiden (B1667296) against MAO-B. nih.gov The ability of these derivatives to cross the blood-brain barrier is a critical factor in their potential as treatments for central nervous system disorders. vensel.org

In the field of oncology, the induction of cell cycle arrest is a key strategy for inhibiting the proliferation of cancer cells. Several studies have shown that 1,2,4-oxadiazole derivatives can effectively halt the cell cycle. nih.gov For instance, new analogs of the marine alkaloid nortopsentin, where the central imidazole (B134444) ring was replaced by a 1,2,4-oxadiazole moiety, were found to cause cell cycle arrest in the G0/G1 phase in human colon rectal and breast cancer cell lines. nih.gov This effect is thought to be related to the disruption of cellular machinery involved in DNA duplication. nih.gov The ability of these compounds to induce apoptosis following cell cycle arrest further enhances their potential as anticancer agents.

Table 2: Effect of Nortopsentin Analogs with 1,2,4-Oxadiazole Core on Cell Cycle

| Cell Line | Compound | Effect |

| MCF-7 (Breast Cancer) | Nortopsentin Analog | Arrest in G0/G1 phase |

| HCT-116 (Colon Cancer) | Nortopsentin Analog | Arrest in G0/G1 phase |

Based on studies of nortopsentin analogs where the imidazole ring is replaced by a 1,2,4-oxadiazole. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway is a promising strategy for the treatment of diseases associated with oxidative damage. The 1,2,4-oxadiazole scaffold is recognized as a direct activator of Nrf2. These derivatives function by disrupting the interaction between Nrf2 and its endogenous repressor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes. Studies have shown that rationally designed phenolic oxadiazoles (B1248032) can activate Nrf2 by as much as two-fold in HepG-2 cells. Beyond direct activation, these derivatives can also enhance Nrf2 activity by inhibiting other Nrf2 suppressors like TrxR1 and IKKα. This multi-faceted approach to Nrf2 activation makes 1,2,4-oxadiazole derivatives a valuable chemotype for the development of anti-inflammatory and chemopreventive agents.

Table 3: Activity of Phenolic Oxadiazoles on Nrf2 Pathway and Related Targets in HepG-2 Cells

| Compound | Nrf2 Activation (fold increase) | TrxR1 Inhibition (IC₅₀, nM) | IKKα Inhibition (IC₅₀, nM) |

| 11 | ~2 | 13.19 | 11.0 |

| 15 | ~2 | 17.89 | 15.94 |

| 19 | ~2 | 9.21 | 19.58 |

Data from a study on rationally designed 1,2,4-oxadiazole derivatives.

Bioisosteric Replacement Strategies in Lead Compound Optimization

A significant application of the 1,2,4-oxadiazole ring in medicinal chemistry is its use as a bioisostere for ester and amide functionalities. nih.govresearchgate.net Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of improving the pharmacological profile of a lead compound. The 1,2,4-oxadiazole ring is particularly valuable in this regard because it is resistant to hydrolysis by esterases and amidases, which can improve the metabolic stability and bioavailability of a drug candidate. researchgate.net This strategy has been successfully employed in the development of new drug candidates and in enhancing the properties of existing drugs. nih.gov The ability of the 1,2,4-oxadiazole ring to maintain or improve biological activity while overcoming the inherent instability of ester and amide groups makes it a powerful tool in lead compound optimization. nih.gov

In Silico Screening and Rational Drug Design Principles for Oxadiazole Scaffolds

The development of novel therapeutic agents increasingly relies on computational methods to predict the properties and activities of chemical compounds before their actual synthesis. researchgate.net In silico screening and rational drug design are powerful tools in the exploration of oxadiazole scaffolds, including 1,2,4-oxadiazole derivatives. nih.govneliti.com These computational approaches allow researchers to model the interactions between a potential drug molecule and its biological target, thereby guiding the design of more potent and selective compounds. researchgate.net

The process often begins with the creation of a virtual library of oxadiazole derivatives, which are then screened against a specific biological target, such as an enzyme or receptor, using molecular docking simulations. nih.govnih.gov These simulations predict the binding affinity and orientation of the compounds within the target's active site. For instance, in silico studies have been used to identify 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome, a key target in cancer therapy. nih.gov

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted computationally to assess the "drug-likeness" of the designed molecules at an early stage. researchgate.net This helps in filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. researchgate.net By combining molecular docking with ADMET prediction, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. neliti.comchemmethod.com The principles of rational drug design are also applied by making strategic structural modifications to known active molecules to enhance their efficacy and selectivity. researchgate.net For example, the 1,2,4-oxadiazole ring can be used as a bioisosteric replacement for ester and amide groups to improve metabolic stability. lifechemicals.com

Applications in Agrochemical Research

The 1,2,4-oxadiazole scaffold is a cornerstone in the discovery of new agrochemicals due to its wide range of pesticidal activities. rsc.org A notable example is tioxazafen (B1208442), a nematicide developed by Monsanto, which features the 1,2,4-oxadiazole core and is used as a seed treatment to control a broad spectrum of nematodes. mdpi.cominformahealthcare.comnih.gov

Plant-parasitic nematodes are a major threat to global agriculture, causing significant crop losses annually. tandfonline.com Derivatives of 1,2,4-oxadiazole have shown significant promise as nematicides. mdpi.comacs.orgacs.org Research has focused on synthesizing novel derivatives and evaluating their efficacy against various nematode species, such as Meloidogyne incognita, Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor. mdpi.comnih.gov

Several studies have demonstrated that certain 1,2,4-oxadiazole derivatives exhibit superior nematicidal activity compared to existing commercial nematicides like tioxazafen and avermectin. nih.govtandfonline.comnih.gov For example, one study found that a series of novel 1,2,4-oxadiazole derivatives containing an amide fragment showed excellent nematicidal activity against M. incognita. mdpi.comnih.gov Specifically, compound F11 from this series achieved a corrected mortality rate of 93.2% at a concentration of 200 µg/mL. mdpi.comnih.govresearchgate.net Another study reported a derivative, compound A1, with an LC50 value of 2.4 µg/mL against B. xylophilus, significantly more potent than tioxazafen. nih.gov

The mechanism of action for some of these nematicidal 1,2,4-oxadiazole derivatives is believed to involve the disruption of the nematode's nervous system. nih.gov Transcriptome and enzyme activity studies have suggested that these compounds can affect the acetylcholine receptor of nematodes, interfering with nerve signal transmission. nih.govmdpi.com Other proposed mechanisms include the inhibition of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. nih.gov

Table 1: Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Nematode | Activity | Reference |

|---|---|---|---|

| F11 | Meloidogyne incognita | 93.2% mortality at 200 µg/mL | mdpi.comnih.govresearchgate.net |

| C3 | Bursaphelenchus xylophilus | LC50: 37.2 µg/mL | nih.govresearchgate.net |

| C3 | Aphelenchoides besseyi | LC50: 36.6 µg/mL | nih.gov |

| C3 | Ditylenchus destructor | LC50: 43.4 µg/mL | nih.gov |

| A1 | Bursaphelenchus xylophilus | LC50: 2.4 µg/mL | nih.gov |

| 4p | Bursaphelenchus xylophilus | 60.1% mortality at 200 mg/L | tandfonline.com |

In addition to their nematicidal properties, 1,2,4-oxadiazole derivatives have been investigated for their insecticidal activity against various agricultural pests. researchgate.netresearchgate.net Research has shown that certain derivatives are effective against insects like the cotton leafworm (Spodoptera littoralis) and the armyworm (Mythimna separata). researchgate.netnih.gov

The mechanisms underlying the insecticidal action of these compounds are being actively studied. Some research suggests that they may act by destroying the midgut cells of insects. acs.org Transmission electron microscopy has revealed ultrastructural changes, such as damage to mitochondria and nuclear membranes, in the midgut cells of insects exposed to steroidal 1,3,4-oxadiazole derivatives. acs.org Another potential mechanism is the inhibition of crucial detoxifying enzymes in insects, such as carboxylesterase. acs.org For example, a study on novel pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole motif reported excellent insecticidal activity against Mythimna separata. researchgate.net

The 1,2,4-oxadiazole scaffold is also a valuable component in the development of fungicides for plant protection. mdpi.comresearchgate.net These compounds have shown efficacy against a range of plant pathogenic fungi, including Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.comresearchgate.net

A key mechanism of action for the fungicidal activity of some 1,2,4-oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH). mdpi.comnih.govresearchgate.net SDH is a vital enzyme in the fungal respiratory chain, and its inhibition disrupts the energy production of the fungus, leading to its death. nih.gov For instance, the compound F15, a 1,2,4-oxadiazole derivative, demonstrated excellent in vitro antifungal activity against S. sclerotiorum with an EC50 value of 2.9 µg/mL, which is comparable to commercial fungicides. mdpi.comnih.govresearchgate.net Molecular docking studies have further supported the binding of these compounds to the active site of SDH. mdpi.comresearchgate.net

While research into the antiviral activity of 1,2,4-oxadiazole derivatives in plant protection is less extensive, the broad biological activity of this scaffold suggests potential in this area as well. researchgate.netijddd.com

Table 2: Fungicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Fungus | Activity (EC50 in µg/mL) | Reference |

|---|---|---|---|

| F15 | Sclerotinia sclerotiorum | 2.9 | mdpi.comnih.govresearchgate.net |

| 4f | Rhizoctonia solani | 12.68 | researchgate.net |

| 4f | Fusarium graminearum | 29.97 | researchgate.net |

| 4f | Exserohilum turcicum | 29.14 | researchgate.net |

| 4f | Colletotrichum capsica | 8.81 | researchgate.net |

Derivatives of oxadiazoles have also been explored for their potential as herbicides. nih.govnih.govresearchgate.net Studies on 1,2,5-oxadiazole N-oxides have shown moderate to good herbicidal activity against certain weeds. nih.gov The herbicidal efficacy of these compounds appears to be related to their physicochemical properties, particularly their lipophilicity and reduction potential. nih.govresearchgate.net

More recent research has focused on tetrahydrophthalimide derivatives containing oxadiazole moieties as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. acs.org PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants, and its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death. acs.org Some of these novel compounds have demonstrated excellent post-emergence herbicidal activity against broadleaf weeds, with efficacy similar to the commercial herbicide flumiclorac-pentyl. acs.org

Applications in Material Science Research

Beyond the life sciences, 1,2,4-oxadiazole derivatives have found applications in the field of material science. lifechemicals.com Their rigid and planar structure, along with their electronic properties, makes them suitable building blocks for various functional materials. scilit.com For example, 1,2,4-oxadiazoles have been incorporated into the structure of liquid crystals. lifechemicals.com They have also been investigated for use in the development of luminescent materials and ionic liquids. lifechemicals.com The thermal stability and electron-withdrawing nature of the oxadiazole ring contribute to the desirable properties of these materials. mdpi.comresearchgate.net

Development of Supramolecular Assemblies

The 1,2,4-oxadiazole ring is a valuable component in the construction of supramolecular assemblies and liquid crystals. nih.govlifechemicals.com The ability of the oxadiazole moiety to act as a bioisosteric equivalent to ester and amide groups allows for the formation of specific interactions, such as hydrogen bonding, which are crucial for the self-assembly of complex structures. nih.gov This has led to their use as subunits in the creation of liquid crystals, where the arrangement of molecules determines the material's properties. lifechemicals.com

Role in High Energy Density Materials (HEDMs)

The 1,2,4-oxadiazole framework is a key building block in the synthesis of high-energy-density materials (HEDMs). nih.govresearchgate.net By combining the 1,2,4-oxadiazole ring with various energetic functionalities, researchers can create novel energetic compounds. rsc.org These materials are of interest for both military and civilian applications, including new weapons technologies, space exploration, and mining. bohrium.com

The synthesis of these materials often involves introducing explosophoric groups like -NO2, -NHNO2, and -ONO2 onto an oxadiazole backbone. frontiersin.org For instance, a series of 1,2,4-oxadiazole-derived energetic compounds were synthesized using 1,2,4-oxadiazole-3-chloroxime as a starting material. rsc.org The resulting compounds were characterized for their density, thermal stability, and detonation performance. rsc.org Some of these derivatives, particularly hydrazinium (B103819) and hydroxylammonium salts, have shown detonation performances that surpass that of the commonly used high explosive RDX. rsc.org

Theoretical studies, such as those using density functional theory, are employed to predict the properties of designed 1,2,5-oxadiazole-based energetic compounds, including their heats of formation, detonation properties, and thermal stabilities. bohrium.comrsc.org These computational approaches help in identifying promising candidates for next-generation explosives. bohrium.com

Integration into Optoelectronic Devices (e.g., OLEDs, Blue Phosphorescent Devices, Solar Cells)

Oxadiazole derivatives, particularly 1,3,4-oxadiazole derivatives, are recognized for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs). rsc.org Their excellent thermal and chemical stability, coupled with high photoluminescent quantum yields, make them suitable for use as electron-transporter materials in these devices. rsc.orgnih.gov The ability to link π-conjugated groups to the oxadiazole ring allows for the tuning of their electronic and optical properties. nih.gov

Research has focused on synthesizing various small molecules and polymers containing the 1,3,4-oxadiazole moiety to create efficient and stable electroluminescent devices. rsc.org Metal complexes of oxadiazole ligands have also been investigated for their attractive characteristics in this field. nih.gov For example, iridium(III) complexes with 2,5-diaryl-1,3,4-oxadiazole ligands have been used to create OLEDs with different emission colors. nih.gov

Utilization in Fluorogenic Chemosensory Polymers

The fluorescent properties of oxadiazole derivatives make them valuable in the development of fluorogenic chemosensory polymers. nih.gov These polymers are designed to detect the presence of specific analytes, such as metal ions, through changes in their fluorescence. nih.gov The high photoluminescent quantum yield of oxadiazole-containing molecules contributes to the sensitivity of these sensors. nih.gov The synthesis of π-conjugated polymers with degradable 1,2,4-oxadiazole linkers has been reported, with these polymers exhibiting photoluminescence and quantum yields up to 0.40. rsc.org

Heat-Resistant Polymer Chemistry

The thermal stability of the oxadiazole ring is a key feature that is exploited in the development of heat-resistant polymers. nih.govrsc.org The 1,2,4-oxadiazole linker, for instance, has been shown to be thermally stable. rsc.org This property is crucial for materials that need to withstand high temperatures without degrading. Research in this area includes the synthesis of π-conjugated polymers containing degradable 1,2,4-oxadiazole linkers, which are noted for their thermal stability. rsc.org

Metal Ion Sensing Applications

Derivatives of 1,3,4-oxadiazole are prominent in the field of metal ion sensing due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of nitrogen and oxygen donor atoms that can coordinate with metal ions. nih.gov These features make them excellent candidates for the development of fluorescent chemosensors. nih.gov

The sensing mechanism often involves processes like photo-induced electron transfer (PET), excited-state intramolecular proton transfer, or complex formation, leading to a detectable change in the fluorescence of the molecule upon binding to a metal ion. nih.gov Various molecular assemblies containing 1,3,4-oxadiazole units have been studied for their ability to identify a range of metal ions, including Ca2+, Cd2+, Ag+, Hg2+, Fe3+, and Zn2+. mdpi.com

For example, fluorinated 1,3,4-oxadiazole derivatives have demonstrated sensitivity to silver, cobalt, and copper ions, with detection limits in the range of 10⁻⁷ to 10⁻⁸ M. mdpi.com Computational studies on molecules like 3-(2-(1H-benzo[d]imidazol-1-yl)-1-((6-chloro-2-oxo-2H-chromen-4-yl)methoxy)ethyl)-6-chloro-2H-chromen-2-one (3ClOX) also suggest their potential as sensors for detecting metal ions. informaticsjournals.co.in

Table 1: Metal Ion Sensing with Oxadiazole Derivatives

| Oxadiazole Derivative Type | Detected Metal Ions | Detection Limit (M) | Reference |

| Fluorinated 1,3,4-oxadiazole | Ag+, Co2+, Cu2+ | 10⁻⁷ - 10⁻⁸ | mdpi.com |

| 1,3,4-oxadiazole assemblies | Ca2+, Cd2+, Ag+, Hg2+, Fe3+, Zn2+ | Not Specified | mdpi.com |

| 3ClOX (computational) | Metal Ions | Not Applicable | informaticsjournals.co.in |

Role as Precursors and Synthetic Intermediates for Complex Molecule Synthesis

The 5-(3-chloropropyl)-1,2,4-oxadiazole scaffold and its derivatives serve as versatile precursors and synthetic intermediates in the creation of more complex molecules. lifechemicals.comsemanticscholar.org The reactivity of the chloropropyl group allows for various chemical transformations, making it a valuable building block in organic synthesis. lifechemicals.com

For example, 1,3,4-oxadiazole derivatives can be synthesized from acylhydrazides through several procedures, including cyclization with dehydrating agents like phosphoryl chloride or acetic anhydride. semanticscholar.orgnih.gov The resulting 2,5-disubstituted 1,3,4-oxadiazoles can then be further modified. semanticscholar.orgnih.gov The ease of synthesis and the ability to link various functional groups to the oxadiazole ring make these compounds important starting materials for a wide range of fluorescent frameworks and other complex structures. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 3 Chloropropyl 1,2,4 Oxadiazole Derivatives

Methodologies for SAR Derivation in Oxadiazole Series

The elucidation of Structure-Activity Relationships (SAR) is fundamental to understanding how chemical structures translate into biological functions, guiding the optimization of lead compounds. For the 1,2,4-oxadiazole (B8745197) series, a primary methodology is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netresearchgate.net QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities.

A prevalent technique is 3D-QSAR, which considers the three-dimensional properties of molecules. diva-portal.orgnih.gov Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. researchgate.netiaea.org These approaches involve:

Data Set Collection : A series of 1,2,4-oxadiazole derivatives with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. nih.gov

Molecular Modeling : The 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold.

Descriptor Calculation : Steric and electrostatic fields (in CoMFA) or similarity indices based on properties like hydrophobicity, hydrogen bond donors, and acceptors (in CoMSIA) are calculated around the aligned molecules. researchgate.net

Statistical Analysis : Partial Least Squares (PLS) regression is used to create a model that correlates the calculated fields/indices with the observed biological activities. nih.gov

Another approach is the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), which combines features of kNN classification and MFA to generate predictive 3D-QSAR models. researchgate.netnih.gov These models produce contour maps that visualize regions where specific physicochemical properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease biological activity, thereby providing a clear roadmap for structural modifications. researchgate.net

Influence of Substituent Variations on Biological/Functional Activity Profiles

The biological activity of 1,2,4-oxadiazole derivatives can be profoundly altered by modifying the substituents on the heterocyclic ring and its appended side chains. Research has shown that even minor changes can lead to significant shifts in potency and selectivity across various therapeutic targets, including antibacterial, anticancer, and anti-Alzheimer's agents. rsc.orgd-nb.infonih.gov

For antibacterial applications, particularly against Gram-positive bacteria like Staphylococcus aureus, SAR studies have revealed that hydrophobic substituents are generally well-tolerated. nih.govconicet.gov.ar Halogen atoms (fluorine, chlorine) on aromatic rings attached to the oxadiazole core often maintain or enhance activity. nih.govconicet.gov.ar For instance, in a series of antibacterial 1,2,4-oxadiazoles, modifications to the 'D-ring' (an aromatic moiety) showed that adding a chlorine or two at specific positions retained potent activity. nih.gov

| Compound ID | Ring A Substitution | Ring D Substitution | MIC (μg/mL) vs S. aureus |

| 59b | 4-chloropyrazole | 3-fluoro-4-chlorophenyl | ≤ 8 |

| 60b | 4-chloropyrazole | 3,4-dichlorophenyl | ≤ 8 |

| 69b | 4-chloropyrazole | 3,5-dichlorophenyl | ≤ 8 |

| 72c | 4-chloropyrazole | 2,4-difluorophenyl | 1 |

Data sourced from studies on antibacterial 1,2,4-oxadiazole derivatives. nih.gov

In the context of anticancer research, substituent effects can be equally dramatic. Studies on 1,2,4-oxadiazoles linked to other heterocyclic systems like benzimidazole (B57391) revealed that the presence of electron-donating groups (EDG) on a terminal phenyl ring significantly improved antiproliferative activity. nih.gov Conversely, the introduction of electron-withdrawing groups (EWG) or halogen atoms at the same positions was associated with a decrease in potency. nih.gov Another study focusing on multitarget anti-Alzheimer's agents found that specific substitutions led to potent inhibition of acetylcholinesterase (AChE), with IC₅₀ values in the nanomolar range. rsc.org

| Compound ID | Description | Target | IC₅₀ (μM) |

| 2b | 1,2,4-Oxadiazole Derivative | AChE | 0.076 |

| 2c | 1,2,4-Oxadiazole Derivative | AChE | 0.0158 |

| 3a | 1,2,4-Oxadiazole Derivative | AChE | 0.017 |

| 4a | 1,2,4-Oxadiazole Derivative | AChE | 0.121 |

| Donepezil | Reference Drug | AChE | 0.123 |

Data sourced from research on 1,2,4-oxadiazole-based anti-Alzheimer agents. rsc.org

The length and nature of the side chain at the 5-position of the oxadiazole ring, such as the 3-chloropropyl group, are also critical. Variations in this chain can affect solubility, cell permeability, and interaction with the target protein. For example, in a study of 1,2,4-oxadiazole derivatives as HKT inhibitors, altering the length of the carboxylate side chain was a key strategy to modulate activity. nih.gov

Predictive Modeling for Compound Design and Optimization

Predictive modeling, primarily through the application of the QSAR models discussed previously, is a cornerstone of modern drug design for the 1,2,4-oxadiazole series. Once a statistically robust and validated QSAR model is developed, it can be used to predict the biological activity of novel, yet-to-be-synthesized compounds. researchgate.netdiva-portal.org This in silico screening allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources.

The contour maps generated from CoMFA and CoMSIA studies are particularly insightful for optimization. researchgate.net For example, a map might show a green-colored region near a specific position on the parent molecule, indicating that adding steric bulk in that area is favorable for activity. Conversely, a yellow region might suggest that steric bulk is detrimental. Similarly, blue and red contours can guide the placement of electron-donating or electron-withdrawing groups to optimize electrostatic interactions with the biological target. researchgate.net

These predictive models have been successfully applied to design new 1,2,4-oxadiazole derivatives. In one study, 3D-QSAR outcomes were used to design new molecules with substitutions aimed at enhancing anticancer activity. The subsequent synthesis and testing of these compounds confirmed the predictive power of the model, leading to the identification of a derivative with activity equipotent to the standard drug 5-fluorouracil (B62378) against a colorectal cancer cell line. researchgate.net Molecular docking simulations often complement QSAR, providing a visual hypothesis of how the designed compound binds within the active site of its protein target, further rationalizing the SAR data. nih.gov

Future Directions and Emerging Research Avenues for Chloropropyl 1,2,4 Oxadiazole Chemistry

Novel Synthetic Methodologies and Sustainable Production

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. For 1,2,4-oxadiazoles, including the chloropropyl variant, traditional synthesis often involves multi-step procedures with potentially hazardous reagents. nih.gov Future research will prioritize the development of novel, more sustainable synthetic methodologies.

Key areas of focus include:

One-Pot Syntheses: Streamlining the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles into a single reaction vessel at room temperature can significantly improve efficiency and reduce waste. nih.gov

Microwave-Assisted Synthesis: This technique has been shown to dramatically shorten reaction times and improve yields for 1,2,4-oxadiazole (B8745197) synthesis. nih.gov

Green Solvents and Catalysts: The use of environmentally friendly solvents and non-toxic catalysts is a critical aspect of sustainable production. nih.gov Research into catalyst-free methods and the use of renewable substrates is also gaining traction. nih.gov

Continuous Flow Reactors: Microreactor technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of 1,2,4-oxadiazoles. scilit.com

These advancements aim to make the production of 5-(3-chloropropyl)-1,2,4-oxadiazole and its derivatives more cost-effective and environmentally responsible, facilitating their broader application. nih.gov

Advanced Mechanistic Elucidation of Interactions

A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for designing more effective and specific therapeutic agents. nih.gov

Future research in this area will likely involve:

Global Proteomics and Activity-Based Protein Profiling: These powerful techniques can identify the direct protein targets of a compound within a complex biological system, as demonstrated in studies of other oxadiazole-containing antibiotics. nih.gov

Molecular Dynamics Simulations: Computational methods like molecular dynamics can provide detailed insights into the binding modes and energetic stability of oxadiazole derivatives with their target proteins, such as the epidermal growth factor receptor (EGFR). nih.gov

Structural Biology: X-ray crystallography and other techniques can be used to determine the three-dimensional structure of the compound bound to its target, providing a precise map of the interactions. acs.org

By elucidating these mechanisms, researchers can move beyond trial-and-error approaches to a more rational design of next-generation compounds. nih.gov

Exploration of Undiscovered Bioactivity Modalities

The 1,2,4-oxadiazole core is a versatile scaffold known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov However, the full spectrum of bioactivity for derivatives of this compound remains largely unexplored.

Emerging research avenues include:

Antiparasitic Activity: Oxadiazole derivatives have shown promise as agents against parasites like Trypanosoma cruzi. nih.gov

Antiviral Potential: The structural features of 1,2,4-oxadiazoles make them attractive candidates for the development of new antiviral drugs. derpharmachemica.com

Enzyme Inhibition: Derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), suggesting potential applications in neurodegenerative diseases. rsc.org

Modulation of Allosteric Sites: Recent studies have shown that diphenyl-1,2,4-oxadiazole analogues can act as allosteric modulators of receptors like RXFP3, opening new avenues for treating conditions such as alcohol use disorder. nih.gov

Systematic screening of compound libraries and the synthesis of novel derivatives will be key to uncovering new therapeutic applications for this chemical class. researchgate.net

Synergistic Applications in Hybrid Materials and Systems

The unique properties of the 1,2,4-oxadiazole ring make it a valuable component in the development of advanced hybrid materials. scilit.com The chloropropyl group on this compound provides a reactive handle for incorporation into larger systems.

Future applications in this domain may include:

Polymer Chemistry: The incorporation of 1,2,4-oxadiazole units into polymers can enhance their thermal stability and other properties. researchgate.net

Liquid Crystals: The rigid, planar structure of the oxadiazole ring makes it a suitable building block for liquid crystalline materials. lifechemicals.com

Energetic Materials: Certain substituted 1,2,4-oxadiazoles have been investigated for their potential as energetic materials due to their high density and thermal stability. acs.orgresearchgate.net

Hybrid Drug Molecules: Combining the 1,2,4-oxadiazole scaffold with other pharmacophores can lead to hybrid molecules with enhanced or dual biological activities. nih.gov For instance, hybrids of 1,2,4-oxadiazole and quinazoline-4-one have been synthesized as potential multi-targeted anticancer agents. frontiersin.org

The ability to fine-tune the properties of these materials by modifying the substituents on the oxadiazole ring offers a high degree of versatility. researchgate.net

Rational Design for Enhanced Specificity and Potency

The ultimate goal in drug discovery is the rational design of molecules with high potency and specificity for their intended target, thereby minimizing off-target effects. For this compound derivatives, this involves a multi-pronged approach.

Strategies for enhanced design include:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR techniques like CoMFA and CoMSIA can be used to build predictive models that correlate the structural features of oxadiazole derivatives with their biological activity. researchgate.net These models can then guide the design of new, more potent compounds. researchgate.net

Molecular Docking: In silico docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. nih.govrsc.org This allows for the pre-screening of virtual compound libraries and the prioritization of candidates for synthesis.

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is often used as a bioisostere for ester and amide groups, offering improved metabolic stability. lifechemicals.comfrontiersin.org Further exploration of bioisosteric replacements for other parts of the molecule can lead to improved pharmacokinetic properties.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

These computational and design strategies, combined with the expanding knowledge of the compound's biological interactions, will accelerate the development of highly specific and potent agents for a variety of applications. nih.gov

Q & A

Basic Question: What are the optimal synthetic routes for 5-(3-Chloropropyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

The synthesis typically involves cyclization reactions using hydroxylamine hydrochloride and sodium carbonate in ethanol/water mixtures. For example, substituted benzonitriles react with hydroxylamine to form intermediate amidoximes, which are then cyclized with chloromethylating agents . Optimization includes:

- Solvent selection : Ethanol or methanol/acetic acid mixtures improve reaction homogeneity.

- Catalyst-free conditions : Avoiding catalysts reduces byproducts.

- Temperature control : Maintaining 60–80°C ensures efficient cyclization without decomposition.

- Sonication : Reduces reaction time (2–20 min) and improves yields (65–80%) compared to conventional heating .

Basic Question: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Methodological Answer:

- 1H/13C NMR : Identifies proton environments (e.g., chloropropyl chain at δ 3.6–4.0 ppm) and carbon connectivity .